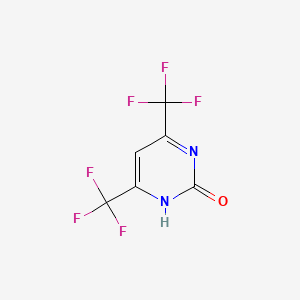

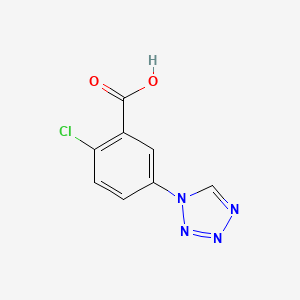

![molecular formula C6H12ClNO B3034641 2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride CAS No. 2007916-89-2](/img/structure/B3034641.png)

2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride

説明

“2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride” is a chemical compound with the molecular formula C6H12ClNO . It has a molecular weight of 149.62 . It is a solid substance and is stored in a refrigerator .

Synthesis Analysis

The synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes can be achieved via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Molecular Structure Analysis

The InChI code for “2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride” is 1S/C6H11NO.ClH/c8-6-2-5-1-4(6)3-7-5;/h4-8H,1-3H2;1H . The InChI key is LUTVSQCTGHUTOO-UHFFFAOYSA-N .Chemical Reactions Analysis

The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction is efficient and can be used with a variety of substrates . The resulting products can be further functionalized to create a library of bridged aza-bicyclic structures .Physical And Chemical Properties Analysis

“2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride” is a solid substance . It has a molecular weight of 149.62 and is stored in a refrigerator . The InChI code is 1S/C6H11NO.ClH/c8-6-2-5-1-4(6)3-7-5;/h4-8H,1-3H2;1H and the InChI key is LUTVSQCTGHUTOO-UHFFFAOYSA-N .科学的研究の応用

Synthesis of Oxygenated 2-Azabicyclo[2.2.1]heptanes

The compound is used in the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates. The products could be further functionalized to build up a library of bridged aza-bicyclic structures .

Muscarinic Receptor Activity

Ester derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol, which include “2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride”, have been studied for their muscarinic receptor activity . These compounds did not discriminate between the subtypes of muscarinic receptors and had affinities between 6.63 x 10 (-6) and 4.76 x 10 (-5) M in rat heart, rat brain, and m1- or m3-transfected CHO cell membrane preparations .

Electrochemical Characterization

The oxoammonium ionic form of “2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride” produced by electrode oxidation was reduced by ethanol in solution and oxidized by the electrode again .

Chemical Communications

The compound is used in chemical communications for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes . This is achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .

Medicinal Chemistry

In the field of medicinal chemistry, the compound has been used in the synthesis and muscarinic receptor activity of ester derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol .

Chemical Supplier

“2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride” is offered by several chemical suppliers for use in various scientific research applications .

Safety and Hazards

The safety data sheet for a similar compound, (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one, indicates that it is harmful if swallowed and may cause an allergic skin reaction . It also causes serious eye damage . Precautions include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, avoiding breathing dust/fume/gas/mist/vapors/spray, and not allowing contaminated work clothing out of the workplace .

将来の方向性

The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes is a promising area of research . The reaction is efficient and can be used with a variety of substrates . The resulting products can be further functionalized to create a library of bridged aza-bicyclic structures , which could have potential applications in various fields.

特性

IUPAC Name |

2-azabicyclo[2.2.1]heptan-6-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c8-6-2-4-1-5(6)7-3-4;/h4-8H,1-3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTUWXPQGHCWCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1NC2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

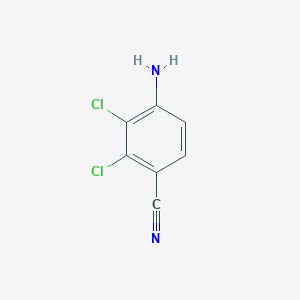

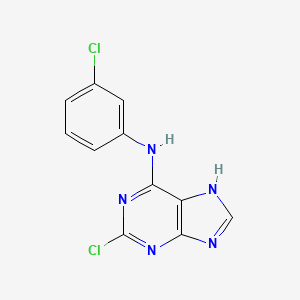

![(3As,8bR)-2-[2-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B3034560.png)

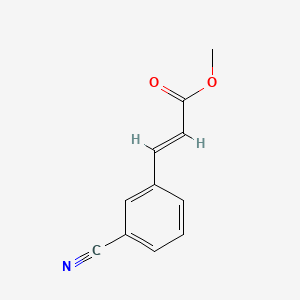

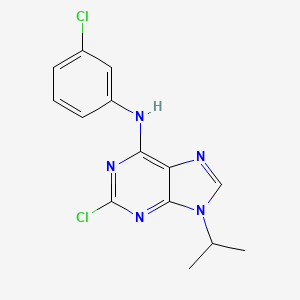

![Diethyl 2-[(2,3-dichloroanilino)methylene]malonate](/img/structure/B3034563.png)

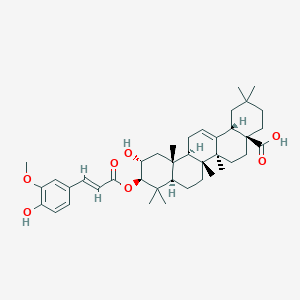

![7-Bromobenzo[b]thiophene-3-carboxylic acid](/img/structure/B3034568.png)

![6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole](/img/structure/B3034569.png)

![1,2-Bis(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethane tetrahydrochloride](/img/structure/B3034574.png)

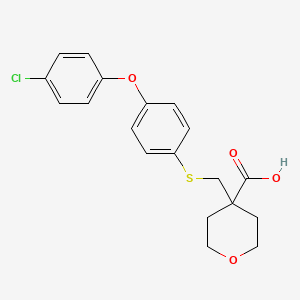

![4-({[4-(4-Chlorophenoxy)phenyl]sulfanyl}methyl)-N-Hydroxytetrahydro-2h-Pyran-4-Carboxamide](/img/structure/B3034577.png)